Afatinib

Beschreibung

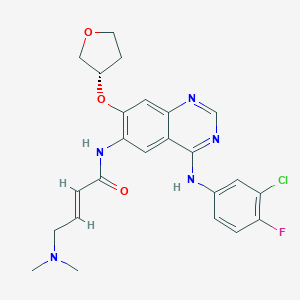

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-CWDCEQMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893451 | |

| Record name | Afatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850140-72-6, 439081-18-2 | |

| Record name | Afatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850140-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tovok | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Afatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Afatinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Afatinib in EGFR-Mutant Non-Small Cell Lung Cancer

Preamble: The Rationale for Targeted Inhibition in EGFR-Mutant NSCLC

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations within the epidermal growth factor receptor (EGFR) gene in a significant subset of NSCLC patients has revolutionized the therapeutic landscape.[1][2][3][4] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the EGFR tyrosine kinase, irrespective of ligand binding.[4][5] This aberrant, persistent signaling drives oncogenesis by promoting uncontrolled cell proliferation, survival, and metastasis through downstream cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[1][2][5][6]

The development of EGFR tyrosine kinase inhibitors (TKIs) represents a paradigm of targeted therapy. Afatinib (Gilotrif®) emerged as a second-generation EGFR TKI, engineered to provide a more potent and durable inhibition compared to its first-generation predecessors.[7][8][9] This guide delineates the core molecular mechanism of this compound, its impact on cellular signaling, the dynamics of therapeutic resistance, and the key experimental protocols for its preclinical validation.

Part 1: The Core Mechanism – Irreversible and Pan-ErbB Blockade

The fundamental distinction of this compound lies in its mode of binding and the breadth of its targets within the ErbB family of receptors.

Covalent, Irreversible Inhibition

Unlike first-generation TKIs such as gefitinib and erlotinib which bind reversibly to the ATP-binding pocket of EGFR, this compound establishes a permanent, covalent bond.[9][10][11] This irreversible interaction is achieved through a Michael addition reaction, where the electrophilic acrylamide "warhead" of this compound attacks the nucleophilic thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding cleft of EGFR.[11][12]

By forming this covalent adduct, this compound permanently inactivates the kinase, preventing ATP from binding and blocking autophosphorylation. This prolonged and complete shutdown of the receptor's enzymatic activity is a key pharmacological advantage, as the inhibitory effect persists long after the drug has been cleared from circulation.[11][13]

Pan-ErbB Family Blockade

This compound's activity is not confined to EGFR (also known as ErbB1 or HER1). It is a potent, irreversible inhibitor of the enzymatic activity of all catalytically active ErbB family members: EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) .[8][13][14][15] This "pan-ErbB" blockade is critical. Cancer cells can evade EGFR-specific inhibition by utilizing signaling from other ErbB receptors, particularly through HER2/HER3 heterodimerization, which can reactivate the PI3K/Akt pathway.[7][13] By simultaneously inhibiting EGFR and HER2, this compound preemptively shuts down these potential escape routes, providing a more comprehensive blockade of the entire ErbB signaling network.[4][13]

Part 2: Impact on Downstream Signaling Cascades

The constitutive signaling from mutant EGFR is the lifeline for NSCLC cells. This compound severs this connection by preventing the initial phosphorylation event required to recruit downstream effector proteins.

Upon irreversible inhibition of EGFR and other ErbB kinases, the critical phosphotyrosine docking sites are no longer generated. This prevents the recruitment and activation of adaptor proteins like Grb2 and signaling enzymes like Phosphoinositide 3-kinase (PI3K).[3] Consequently, the two major pro-survival and proliferative pathways are silenced:

-

The PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell survival and induces apoptosis (programmed cell death).[2][16]

-

The Ras/Raf/MAPK (ERK) Pathway: Blockade of this cascade results in the arrest of the cell cycle and a potent inhibition of cellular proliferation.[2][6][16]

The net effect is a powerful, dual-pronged attack on the cancer cell, simultaneously halting its growth and promoting its death.

Quantitative Efficacy of this compound

The potent mechanism of this compound translates into significant clinical activity, particularly in patients with common and certain uncommon EGFR mutations.

| EGFR Mutation Type | Preclinical Potency (IC50) | Clinical Efficacy (Median PFS) | Supporting Clinical Trial(s) |

| Exon 19 Deletion (Del19) | Potent, low nM range[13] | ~11.1 - 13.6 months[10][17] | LUX-Lung 3, 6, 7 |

| Exon 21 (L858R) | Potent, low nM range[13] | ~11.0 months[10] | LUX-Lung 3, 6, 7 |

| Uncommon (G719X, L861Q, S768I) | Active[18] | ~10.7 months[19][20] | LUX-Lung 2, 3, 6 (pooled analysis) |

| Exon 20 Insertions | Less Active[19] | ~2.7 months[19] | LUX-Lung 2, 3, 6 (pooled analysis) |

| de novo T790M | Less Active[19] | ~2.9 months[19] | LUX-Lung 2, 3, 6 (pooled analysis) |

PFS: Progression-Free Survival. Data compiled from multiple sources and represent a synthesis of reported outcomes.

Part 3: The Challenge of Therapeutic Resistance

Despite the initial efficacy of this compound, acquired resistance is a near-universal event.[21] Understanding these mechanisms is crucial for developing subsequent therapeutic strategies.

The T790M "Gatekeeper" Mutation

The most common mechanism of acquired resistance to first-generation TKIs is the secondary T790M mutation in exon 20.[18][22] While this compound was developed with the preclinical rationale of overcoming T790M, clinical data show its efficacy in this setting is limited.[17][22] In fact, the T790M mutation is also the most frequent mechanism of acquired resistance to this compound, occurring in approximately 40-50% of patients who progress on the drug.[4][18][22][23] The bulky methionine residue is thought to cause steric hindrance, preventing this compound from effectively binding to the ATP pocket, although it does not prevent covalent interaction with Cys797.

EGFR-Independent Bypass Tracks

When the ErbB network is effectively shut down, cancer cells can activate alternative signaling pathways to survive and proliferate. These "bypass tracks" are a significant cause of this compound resistance.

-

MET Amplification: Upregulation of the MET proto-oncogene can activate the PI3K/Akt pathway independently of EGFR, rendering this compound ineffective.[24][25]

-

HER2 Amplification: While this compound inhibits HER2 kinase activity, significant gene amplification can overwhelm the drug's effect.[13]

-

IGF1R Activation: Increased activity of the insulin-like growth factor 1 receptor (IGF1R) can also provide an alternative route to activate the PI3K/Akt pathway.[12]

-

Phenotypic Transformation: In some cases, resistance occurs through dramatic cellular changes, such as Epithelial-to-Mesenchymal Transition (EMT) , which confers a more invasive and drug-resistant state, or histological transformation to small cell lung cancer (SCLC).[16][22][24]

Part 4: Core Experimental Validation Protocols

The mechanistic claims for any therapeutic agent must be substantiated by rigorous, reproducible experimental data. The following protocols form the foundation for characterizing the in vitro mechanism of action of this compound.

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol quantifies the concentration of this compound required to inhibit 50% of cell growth (IC50), a key measure of potency.

-

Cell Seeding: Plate EGFR-mutant NSCLC cells (e.g., PC-9 for Del19, H1975 for L858R/T790M) in 96-well plates at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of this compound (e.g., from 10 µM to 1 pM). Replace the culture medium with medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent).

-

Data Acquisition: Measure luminescence or absorbance according to the manufacturer's protocol using a plate reader.

-

Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the drug concentration and fit a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Pathway Inhibition

This protocol provides a direct visualization of this compound's effect on protein phosphorylation within the target signaling cascades.

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at relevant concentrations (e.g., 1x, 10x, and 100x the IC50) for a defined period (e.g., 2-6 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against key targets: p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).

-

Wash and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The reduction in the phosphorylated form of a protein relative to its total form indicates pathway inhibition.

Conclusion

This compound represents a significant milestone in the targeted therapy of NSCLC. Its mechanism as an irreversible, covalent, pan-ErbB family blocker provides a potent and durable inhibition of the oncogenic signaling pathways that drive EGFR-mutant tumors. While its clinical efficacy is well-established, particularly for common EGFR mutations, the inevitable emergence of acquired resistance—most commonly via the T790M mutation or activation of bypass pathways—remains the primary clinical challenge. The mechanistic insights gained from studying this compound and its resistance profiles were instrumental in guiding the development of third-generation TKIs, shaping the modern, sequential treatment strategy for EGFR-mutant NSCLC.

References

- The pan-HER family tyrosine kinase inhibitor this compound overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer. (n.d.). National Institutes of Health.

-

Wu, S. G., Liu, Y. N., Tsai, M. F., Chang, Y. L., Yu, C. J., Yang, P. C., & Shih, J. Y. (2016). The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. Oncotarget, 7(11), 12404–12413. Retrieved from [Link]

-

Udagawa, H., et al. (2017). Distinct this compound Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. Molecular Cancer Research, 15(7), 915-928. Retrieved from [Link]

-

Pal, S. K., & Drabkin, H. A. (2015). This compound in Non-Small Cell Lung Cancer. PM&R, 7(1), 47-53. Retrieved from [Link]

-

EGFR signaling pathway and mutations in NSCLC—Upon binding of the.... (n.d.). ResearchGate. Retrieved from [Link]

- Okamoto, I., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology, 3(5), 469-475.

-

Hirsh, V. (2015). Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on this compound. BioDrugs, 29(3), 167-183. Retrieved from [Link]

-

Passaro, A., et al. (2014). Irreversible EGFR-TKIs: dreaming perfection. Translational Lung Cancer Research, 3(1), 17-27. Retrieved from [Link]

-

Ware, K. E., Hinz, T. K., Kleczko, E., & Heasley, L. E. (2016). Acquisition of cancer stem cell-like properties in non-small cell lung cancer with acquired resistance to this compound. Oncotarget, 7(44), 71010–71023. Retrieved from [Link]

-

Lin, J. J., & Shaw, A. T. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3793. Retrieved from [Link]

-

Ercan, D., et al. (2015). Characterization of EGFR T790M, L792F, and C797S Mutations as Mechanisms of Acquired Resistance to this compound in Lung Cancer. Clinical Cancer Research, 21(19), 4385-4395. Retrieved from [Link]

-

Miura, S., et al. (2025). This compound vs Chemotherapy in NSCLC With Uncommon Activating EGFR Mutations. Journal of Clinical Oncology. Retrieved from [Link]

-

This compound Effective in NSCLC Patients With Rare EGFR Mutations. (2015). Cancer Network. Retrieved from [Link]

-

Chen, H. (2014). This compound for EGFR Mutation-Positive, Advanced Non-Small Cell Lung Cancer. Journal of the Advanced Practitioner in Oncology, 5(1), 51-54. Retrieved from [Link]

-

Patel, A., & Le, V. (2023). This compound. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Kim, Y., et al. (2023). Real-world first-line this compound for advanced EGFR mutation-positive non-small cell lung cancer in Korea: updated survival data. Translational Lung Cancer Research, 12(11), 2249-2260. Retrieved from [Link]

-

Giovannetti, E., et al. (2017). This compound resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition. International Journal of Cancer, 140(5), 1118-1129. Retrieved from [Link]

-

Le, T., & Smith, D. (2018). Irreversible tyrosine kinase inhibition of epidermal growth factor receptor with this compound in EGFR activating mutation–positive advanced non-small-cell lung cancer. Current Oncology, 25(Suppl 1), S120-S131. Retrieved from [Link]

-

Hata, A., et al. (2018). Mechanisms of acquired resistance to this compound clarified with liquid biopsy. Oncotarget, 9(98), 37175-37184. Retrieved from [Link]

-

Märdian, S., et al. (2021). This compound as first-line treatment in patients with EGFR-mutated non-small cell lung cancer in routine clinical practice. Therapeutic Advances in Medical Oncology, 13, 17588359211009131. Retrieved from [Link]

-

A case study of the irreversible covalent epidermal growth factor receptor (EGFR) inhibitor—this compound. (n.d.). ScienceDirect. Retrieved from [Link]

-

Forde, P. M., & Ettinger, D. S. (2015). Managing Acquired Resistance in EGFR-Mutated Non–Small Cell Lung Cancer. Clinical Advances in Hematology & Oncology, 13(8), 526-535. Retrieved from [Link]

-

Tanaka, K., et al. (2017). Acquisition of the T790M resistance mutation during this compound treatment in EGFR tyrosine kinase inhibitor–naïve patients with non–small cell lung cancer harboring EGFR mutations. Oncotarget, 8(52), 90231-90239. Retrieved from [Link]

-

Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. (n.d.). MDPI. Retrieved from [Link]

-

This compound for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review. (2023). MDPI. Retrieved from [Link]

-

Acquisition of cancer stem cell-like properties in non-small cell lung cancer with acquired resistance to this compound. (2016). Semantic Scholar. Retrieved from [Link]

-

Analysis of sensitivity of two NSCLC cell lines to this compound. a.... (n.d.). ResearchGate. Retrieved from [Link]

-

Yu, C. H., et al. (2018). Antibody-assisted target identification reveals this compound, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase. Oncotarget, 9(30), 21427-21442. Retrieved from [Link]

-

Kato, Y., et al. (2023). Rechallenge of this compound for EGFR-mutated non-small cell lung cancer previously treated with osimertinib: a multicenter phase II trial protocol (REAL study). Translational Lung Cancer Research, 12(6), 1261-1268. Retrieved from [Link]

-

Drug Resistance in Late-Stage Epidermal Growth Factor Receptor (EGFR)-Mutant Non-Small Cell Lung Cancer Patients After First-Line Treatment with Tyrosine Kinase Inhibitors. (2022). MDPI. Retrieved from [Link]

-

Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178. Retrieved from [Link]

-

Deeks, E. D. (2017). This compound for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. Drugs in Context, 6, 212508. Retrieved from [Link]

-

Anti-cancer effect of this compound, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer. (2023). National Institutes of Health. Retrieved from [Link]

-

Ellis, P. M. (2013). Irreversible EGFR inhibitors in advanced... : Clinical Investigation. Ovid. Retrieved from [Link]

-

Effect of this compound on signal transduction pathways. Protein lysates.... (n.d.). ResearchGate. Retrieved from [Link]

-

Togashi, Y., et al. (2023). Anti-cancer effect of this compound, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer. Cancer Science, 114(1), 263-274. Retrieved from [Link]

-

This compound shows a strong antitumor effect on tumor growth in xenograft.... (n.d.). ResearchGate. Retrieved from [Link]

-

Expanding Options for EGFR-Mutant Non–Small Cell Lung Cancer with this compound. (n.d.). The American Journal of Managed Care. Retrieved from [Link]

-

Kim, D. W., et al. (2015). Experience With this compound in Patients With Non-Small Cell Lung Cancer Progressing After Clinical Benefit From Gefitinib and Erlotinib. The Oncologist, 20(2), 188-194. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The pan-HER family tyrosine kinase inhibitor this compound overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. targetedonc.com [targetedonc.com]

- 10. Irreversible tyrosine kinase inhibition of epidermal growth factor receptor with this compound in EGFR activating mutation–positive advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. This compound for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Irreversible EGFR-TKIs: dreaming perfection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acquisition of the T790M resistance mutation during this compound treatment in EGFR tyrosine kinase inhibitor–naïve patients with non–small cell lung cancer harboring EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancernetwork.com [cancernetwork.com]

- 20. This compound as first-line treatment in patients with EGFR-mutated non-small cell lung cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Drug Resistance in Late-Stage Epidermal Growth Factor Receptor (EGFR)-Mutant Non-Small Cell Lung Cancer Patients After First-Line Treatment with Tyrosine Kinase Inhibitors [mdpi.com]

- 24. Acquisition of cancer stem cell-like properties in non-small cell lung cancer with acquired resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Acquisition of cancer stem cell-like properties in non-small cell lung cancer with acquired resistance to this compound | Semantic Scholar [semanticscholar.org]

Afatinib synthesis and chemical properties

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Afatinib

Abstract

This compound, marketed under the brand name Gilotrif®, is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI).[1][2] It is a cornerstone in the targeted therapy of non-small cell lung carcinoma (NSCLC) harboring specific mutations in the epidermal growth factor receptor (EGFR).[1][3][4] Unlike first-generation TKIs, this compound forms a covalent bond with its target kinases, leading to sustained inhibition of the ErbB family of receptors (EGFR, HER2, and HER4).[4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic pathways for this compound, its intricate chemical properties, structure-activity relationships, and the molecular basis of its mechanism of action.

Introduction to this compound: A Second-Generation ErbB Family Blocker

This compound represents a significant advancement in the treatment of EGFR-mutated cancers. It is an orally administered quinazoline derivative designed to overcome some of the limitations of earlier reversible inhibitors.[7][8] Its clinical efficacy is particularly pronounced in patients with NSCLC whose tumors have EGFR exon 19 deletions or the L858R mutation in exon 21.[3] The key innovation in this compound's design is its ability to act as an irreversible inhibitor. This is achieved through a reactive acrylamide "warhead" that covalently binds to a specific cysteine residue in the ATP-binding site of the target kinases, ensuring a prolonged and potent blockade of downstream signaling.[3][9]

Chemical and Physicochemical Properties

A thorough understanding of this compound's chemical properties is fundamental to its development, formulation, and clinical application.

Chemical Structure and Identity

This compound is a quinazoline compound with a complex molecular architecture featuring a 4-(3-chloro-4-fluoroanilino) group, a 6-(4-dimethylamino-trans-but-2-enamido) group, and a 7-((S)-tetrahydrofuran-3-yloxy) group.[7]

-

IUPAC Name: (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide[7]

-

Synonyms: BIBW 2992[9]

Physicochemical Data

The physicochemical characteristics of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. The drug is typically used as a dimaleate salt to improve its properties.[11]

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | A reference standard has been reported to melt in the range of 183-186 °C. A specific solid form exhibits endothermic peaks at 95.9 °C and 138.6 °C via DSC. | [9] |

| Solubility | Soluble in DMSO (≥49.3 mg/mL) and ethanol (≥13.07 mg/mL, with sonication). Sparingly soluble in aqueous buffers. | [9][12] |

| Bioavailability | Relative bioavailability of a 20 mg tablet is 92% compared to an oral solution. A high-fat meal significantly decreases Cmax (by 50%) and AUC (by 39%). | [6] |

| Plasma Protein Binding | Approximately 95% bound to human plasma proteins in vitro. | [6] |

| Excretion | Primarily excreted via feces. | [13] |

Note: The poor aqueous solubility of this compound base is a critical factor in its formulation. Loading this compound into biodegradable PLGA nanoparticles has been explored to improve solubility and bioavailability for potential inhalational delivery.[14][15][16]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires precise control over stereochemistry and functional group manipulations. Several synthetic routes have been published in patents and scientific literature, generally converging on the construction of the core quinazoline scaffold followed by the sequential addition of key side chains.[17][18]

Overview of a Common Synthetic Strategy

A widely adopted and scalable synthetic approach involves a linear sequence of reactions: nitro-reduction, amidation, and finally, salification to yield this compound dimaleate.[19] This process has been optimized to achieve high yields (overall isolated yield of 84% for the free base on a 300g scale) and control over process-related impurities.[19][20]

The general workflow is depicted below:

Caption: Generalized synthetic workflow for this compound Dimaleate.

Detailed Experimental Protocol (Illustrative Key Step)

The following protocol illustrates the amidation step, which is critical for introducing the Michael acceptor moiety responsible for covalent binding. This is a representative procedure based on established chemical principles.

Objective: To synthesize N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound free base) from its C6-amino precursor.

Materials:

-

N⁴-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine (Intermediate-1)

-

4-(Dimethylamino)but-2-enoyl chloride hydrochloride

-

N,N-Dimethylacetamide (DMAc)

-

Triethylamine (TEA) or another suitable base

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a clean, dry, nitrogen-purged reactor, charge N⁴-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine (1.0 eq) and anhydrous N,N-Dimethylacetamide. Stir the mixture at room temperature to obtain a clear solution.

-

Base Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add triethylamine (2.5 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Acylation: In a separate vessel, prepare a solution of 4-(dimethylamino)but-2-enoyl chloride hydrochloride (1.2 eq) in anhydrous DMAc. Add this solution dropwise to the main reactor over 30-60 minutes, ensuring the temperature remains between 0-5 °C. The causality here is critical: slow addition at low temperature prevents side reactions and ensures selective acylation of the more nucleophilic C6-amino group.

-

Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material (Intermediate-1) is consumed (typically <0.5%).[20] This self-validating step ensures the reaction has gone to completion before proceeding.

-

Workup and Isolation: Once complete, quench the reaction by slowly adding deionized water. Adjust the pH to 8-9 with an aqueous base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the this compound free base as a solid.[21]

-

Drying: Dry the purified solid under vacuum at 40-50 °C until a constant weight is achieved.

Disclaimer: This protocol is for illustrative purposes only and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Mechanism of Action and Structure-Activity Relationship (SAR)

This compound's potent anti-cancer activity stems from its specific chemical structure, which is finely tuned to interact with the ErbB family of receptors.

Covalent Inhibition of ErbB Kinases

This compound functions as an irreversible pan-ErbB inhibitor, targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[4][5] The mechanism involves the covalent modification of a conserved cysteine residue (Cys797 for EGFR) located in the ATP-binding pocket of the kinase domain.[3][9]

This irreversible binding is achieved via a Michael addition reaction . The electron-deficient β-carbon of the butenamide side chain at the C6 position of the quinazoline ring acts as a Michael acceptor. The nucleophilic thiol group of the Cys797 residue attacks this carbon, forming a stable covalent bond.[3] This permanently locks the inhibitor in the active site, preventing ATP from binding and shutting down kinase activity.

The subsequent blockade of receptor autophosphorylation disrupts key downstream signaling pathways responsible for tumor growth and survival, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[9]

Caption: this compound's mechanism of irreversible EGFR signaling blockade.

Structure-Activity Relationship (SAR)

The design of this compound is a masterclass in medicinal chemistry, where each component of the molecule is optimized for activity and selectivity.[1]

-

Quinazoline Scaffold: This core heterocycle serves as a rigid anchor, positioning the key substituents correctly within the ATP-binding cleft of the kinase. It is a privileged scaffold for EGFR inhibitors.[8]

-

4-Anilino Group: The 3-chloro-4-fluoroanilino moiety at the C4 position is crucial for high-affinity binding to the hinge region of the kinase domain, a feature shared by many first and second-generation TKIs.[22]

-

C7-Ether Linkage: The (S)-tetrahydrofuran-3-yloxy group at the C7 position projects into a solvent-exposed region, enhancing both potency and pharmacokinetic properties like solubility and cell permeability.

-

C6-Acrylamide "Warhead": This is the most distinctive feature. The (E)-4-(dimethylamino)but-2-enamide group provides the electrophilic center for the Michael addition reaction with Cys797, making the inhibition irreversible. The dimethylamino group aids in aqueous solubility.[23]

Analytical Methodologies

Robust analytical methods are essential for quality control during synthesis and for therapeutic drug monitoring.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse method for determining purity, assaying the final product, and quantifying process-related impurities.[20][24] Chiral HPLC methods have also been developed to ensure the correct (S)-enantiomer is present and to quantify any R-isomer impurity.[25]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying this compound in biological matrices like human plasma.[26][27] It is critical for pharmacokinetic studies and therapeutic drug monitoring.[26]

-

Spectroscopy: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and characterization of this compound, its intermediates, and any potential impurities identified during process development.[20]

References

-

This compound - Wikipedia. Wikipedia. Available at: [Link]

-

[Mechanism of action and preclinical development of this compound]. PubMed. Available at: [Link]

-

This compound Drug Side Effects, Mechanism of Action & More. TPD. Available at: [Link]

-

This compound | Drug Guide - MedSchool. MedSchool. Available at: [Link]

-

A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: this compound Dimaleate | Chemical Reports. SyncSci Publishing. Available at: [Link]

-

This compound - StatPearls - NCBI Bookshelf. NIH. Available at: [Link]

-

(PDF) this compound-A COMPREHENSIVE REVIEW OF ANALYTICAL METHODS DEVELOPED IN PHARMACEUTICALS AND BIOLOGICAL MATRICES. ResearchGate. Available at: [Link]

-

The Chemical Profile of this compound: Properties and Uses. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

-

A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: this compound Dimaleate. SyncSci Publishing. Available at: [Link]

-

A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: this compound Dimaleate | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Determination of this compound in Human Plasma by 2-Dimensional Liquid Chromatography. Karger Publishers. Available at: [Link]

-

This compound | C24H25ClFN5O3 | CID 10184653. PubChem. Available at: [Link]

-

Analytical methods described in literature for determination of this compound. ResearchGate. Available at: [Link]

- US20160083373A1 - Method for preparing this compound and intermediate thereof. Google Patents.

-

This compound | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

- WO2014183560A1 - this compound and preparation method of intermediate thereof. Google Patents.

-

METHOD DEVELOPMENT AND VALIDATION OF this compound USING CHIRAL HPLC. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

-

A sensitive bioanalytical method development and validation of this compound in human plasma by LC-ESI-MS/MS. ScienceScholar. Available at: [Link]

-

This compound-loaded inhalable PLGA nanoparticles for localized therapy of non-small cell lung cancer (NSCLC)—development and in-vitro efficacy | Request PDF. ResearchGate. Available at: [Link]

-

This compound-loaded Inhalable PLGA Nanoparticles for Localized Therapy of Non-Small Cell Lung Cancer (NSCLC) – Development and In-vitro Efficacy. NIH. Available at: [Link]

-

This compound-loaded inhalable PLGA nanoparticles for localized therapy of non-small cell lung cancer (NSCLC)-development and in-vitro efficacy. PubMed. Available at: [Link]

-

This compound Dimaleate | C32H33ClFN5O11 | CID 15606394. PubChem. Available at: [Link]

-

Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors | ACS Omega. ACS Publications. Available at: [Link]

-

Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. NIH. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

- CN104710413A - Preparation method of this compound dimaleate. Google Patents.

-

Synthesis of this compound dimaleate. | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Chemical structure of this compound... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

The preparation method of this compound - Patent CN-103242303-B. PubChem. Available at: [Link]

-

Australian Public Assessment Report for this compound (as dimaleate). Therapeutic Goods Administration (TGA). Available at: [Link]

-

Preparation method of high-yield this compound maleate. Patsnap. Available at: [Link]

-

Design, synthesis, and docking studies of this compound analogs bearing cinnamamide moiety as potent EGFR inhibitors. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [Mechanism of action and preclinical development of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emergencydrug.com [emergencydrug.com]

- 7. This compound | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound Dimaleate | C32H33ClFN5O11 | CID 15606394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. tga.gov.au [tga.gov.au]

- 14. researchgate.net [researchgate.net]

- 15. This compound-loaded Inhalable PLGA Nanoparticles for Localized Therapy of Non-Small Cell Lung Cancer (NSCLC) – Development and In-vitro Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound-loaded inhalable PLGA nanoparticles for localized therapy of non-small cell lung cancer (NSCLC)-development and in-vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. US20160083373A1 - Method for preparing this compound and intermediate thereof - Google Patents [patents.google.com]

- 19. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: this compound Dimaleate | Chemical Reports [syncsci.com]

- 20. syncsci.com [syncsci.com]

- 21. Preparation method of high-yield this compound maleate - Eureka | Patsnap [eureka.patsnap.com]

- 22. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and docking studies of this compound analogs bearing cinnamamide moiety as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. wjpls.org [wjpls.org]

- 26. Determination of this compound in Human Plasma by 2-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. sciencescholar.us [sciencescholar.us]

Preclinical Evaluation of Afatinib in Lung Cancer Models: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the preclinical evaluation of afatinib in lung cancer models. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanistic rationale, experimental design, and interpretation of preclinical studies involving this second-generation tyrosine kinase inhibitor.

Introduction: The Rationale for Targeting the ErbB Family in Lung Cancer

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by aberrant signaling from the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR/HER1), HER2, HER3, and HER4.[1][2][3] Ligand binding to these receptors triggers homo- or heterodimerization, leading to the activation of their intracellular tyrosine kinase domains and the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and metastasis.[2][3]

This compound is an irreversible inhibitor of the ErbB family, covalently binding to the kinase domains of EGFR, HER2, and HER4, thereby blocking their signaling activity.[4][5][6] This irreversible binding offers a potential advantage over first-generation, reversible EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, particularly in the context of certain resistance mutations.[6][7][8]

Mechanism of Action of this compound

This compound, an aniline-quinazoline derivative, functions as a potent and selective inhibitor of the ErbB family of receptors.[8] Its mechanism of action is characterized by the irreversible covalent binding to specific cysteine residues within the ATP-binding pocket of the kinase domain of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys798).[5] This covalent modification permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways.

Signaling Pathway Inhibition

The binding of this compound prevents the autophosphorylation of the ErbB receptors and subsequent activation of downstream signaling cascades. This comprehensive inhibition of multiple ErbB family members is a key differentiator from first-generation EGFR TKIs, which primarily target EGFR.

In Vitro Models for Preclinical Evaluation

In vitro studies are fundamental for characterizing the activity of this compound, determining its potency against various lung cancer cell lines, and elucidating mechanisms of sensitivity and resistance.

Cell Line Selection

The choice of cell lines is critical and should be guided by the specific research question. A panel of NSCLC cell lines with well-characterized genetic backgrounds is recommended.

| Cell Line | EGFR Mutation Status | HER2 Status | Typical Use Case |

| PC-9 | Exon 19 Deletion | Wild-type | Model for common sensitizing EGFR mutations.[9] |

| HCC827 | Exon 19 Deletion | Wild-type | Another common model for sensitizing EGFR mutations. |

| H1975 | L858R & T790M | Wild-type | Model for acquired resistance to first-generation TKIs.[10] |

| H3255 | L858R | Wild-type | Model for another common sensitizing EGFR mutation.[9] |

| A549 | Wild-type | Wild-type | EGFR wild-type control.[11] |

| H2170 | Wild-type | Amplified | Model for HER2-driven NSCLC.[12] |

| H1781 | Wild-type | Mutant | Model for HER2-mutant NSCLC.[12] |

Key In Vitro Assays

These assays are essential for determining the cytotoxic and cytostatic effects of this compound.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72-96 hours.[13] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Solubilization: Aspirate the media and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

-

Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

To determine if this compound induces programmed cell death, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.

Western blotting is crucial for assessing the impact of this compound on the phosphorylation status of ErbB family members and downstream signaling proteins.

Protocol: Western Blot Analysis of Protein Phosphorylation

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[15][16]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15][16]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, AKT, and ERK overnight at 4°C.[14][15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

In Vivo Models for Preclinical Efficacy and Toxicity

In vivo models are indispensable for evaluating the anti-tumor efficacy, pharmacokinetics, and toxicity of this compound in a more complex biological system.

Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the most common in vivo models for preclinical cancer research.[17][18]

-

Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic injection of established NSCLC cell lines into mice.[18] They are useful for initial efficacy testing and are relatively easy to establish.

-

Patient-Derived Xenografts (PDX): PDX models are generated by implanting fresh tumor tissue from patients into immunodeficient mice.[9][19] These models are thought to better recapitulate the heterogeneity and molecular characteristics of the original tumor.[19]

Protocol: Subcutaneous Xenograft Efficacy Study

-

Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., PC-9 or H1975) into the flanks of 6-8 week old female immunodeficient mice (e.g., SCID or nude mice).[20]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (length × width²) / 2.[20]

-

Randomization and Treatment: Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[20]

-

Drug Administration: Administer this compound (e.g., 15-25 mg/kg) or vehicle control daily via oral gavage.[12]

-

Efficacy Assessment: Continue treatment for a predefined period (e.g., 21-28 days) and monitor tumor volume, body weight, and signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-EGFR).

Genetically Engineered Mouse Models (GEMMs)

GEMMs are created by introducing specific genetic alterations (e.g., activating mutations in EGFR or Kras) into the mouse genome, leading to the spontaneous development of lung tumors that more closely mimic human disease progression.[18][21][22] These models are valuable for studying tumor initiation, progression, and response to therapy in an immunocompetent setting.

Mechanisms of Resistance to this compound

Despite the initial efficacy of this compound, acquired resistance is a significant clinical challenge.[23] Preclinical models are crucial for identifying and understanding the mechanisms of resistance.

Key Resistance Mechanisms:

-

On-target resistance: The most common mechanism is the acquisition of a secondary mutation in the EGFR gene, the T790M "gatekeeper" mutation, which alters the drug-binding pocket.[10][23]

-

Bypass signaling: Upregulation of alternative signaling pathways can circumvent the ErbB blockade. This includes amplification of MET or HER2, or activation of the KRAS pathway.[20][24][25]

-

Histologic transformation: In some cases, adenocarcinoma can transform into small cell lung cancer, which is inherently resistant to EGFR TKIs.[10]

Preclinical Evaluation of Combination Therapies

To overcome resistance and enhance efficacy, this compound is often evaluated in combination with other agents in preclinical models.

Rationale for Combination Strategies:

-

Dual EGFR blockade: Combining this compound with an EGFR-targeted monoclonal antibody, such as cetuximab, has shown synergistic effects in preclinical models, particularly in the context of T790M-mediated resistance.[26][27]

-

Targeting bypass pathways: Combining this compound with inhibitors of pathways that are upregulated upon resistance, such as MET inhibitors, is a rational approach.

-

Combination with chemotherapy: Preclinical studies have explored the combination of this compound with standard cytotoxic agents like paclitaxel.[7][26]

-

Combination with anti-angiogenic agents: The interplay between EGFR and VEGFR signaling pathways suggests a potential for synergistic anti-tumor effects when combining this compound with anti-angiogenic drugs.[28]

Conclusion

Preclinical studies using a combination of well-characterized in vitro and in vivo models are fundamental to understanding the therapeutic potential of this compound in lung cancer. A thorough preclinical evaluation provides the necessary foundation for clinical trial design and the development of strategies to overcome resistance, ultimately improving outcomes for patients with NSCLC.

References

-

U.S. National Library of Medicine. (n.d.). This compound. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Kim, Y., et al. (2017). Distinct this compound Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. Cancer Research. Retrieved from [Link]

-

Corral, J., et al. (2015). [Mechanism of action and preclinical development of this compound]. Archivos de Bronconeumología. Retrieved from [Link]

-

Carthon, B. C., et al. (2015). This compound in Non–Small Cell Lung Cancer. Clinical Journal of Oncology Nursing. Retrieved from [Link]

-

Stoner, G. D., & Morse, M. A. (1997). The Use of Animal Models for Cancer Chemoprevention Drug Development. Toxicologic Pathology. Retrieved from [Link]

-

Kwon, M.-C., & Berns, A. (2013). Progress and applications of mouse models for human lung cancer. European Respiratory Review. Retrieved from [Link]

-

Erlichman, C., & Adjei, A. A. (2011). This compound (BIBW 2992) Development in Non-Small-Cell Lung Cancer. Clinical Lung Cancer. Retrieved from [Link]

-

Hirano, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. Retrieved from [Link]

-

Peters, S., & Zimmermann, S. (2013). Clinical perspective of this compound in non-small cell lung cancer. Lung Cancer. Retrieved from [Link]

-

Sahoo, S. S., et al. (2023). Lung cancer: Animal model of lung cancer, molecular carcinogenesis of lung cancer, and antitumor effect of Ocimum sanctum against lung cancer. Heliyon. Retrieved from [Link]

-

Li, X., et al. (2023). This compound for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review. Journal of Clinical Medicine. Retrieved from [Link]

-

Lin, J. J., & Shaw, A. T. (2013). This compound: emerging next-generation tyrosine kinase inhibitor for NSCLC. Expert Review of Anticancer Therapy. Retrieved from [Link]

-

Planchard, D., et al. (2014). Resistance mechanisms after tyrosine kinase inhibitors this compound and crizotinib in non-small cell lung cancer, a review of the literature. Critical Reviews in Oncology/Hematology. Retrieved from [Link]

-

Shukla, S. D., et al. (2020). Recent advances in experimental animal models of lung cancer. Future Oncology. Retrieved from [Link]

-

Proost, N., & Berns, A. (2013). Practical Use of Advanced Mouse Models for Lung Cancer. Methods in Molecular Biology. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

-

Landi, L., & Cappuzzo, F. (2013). HER2 driven non-small cell lung cancer (NSCLC): potential therapeutic approaches. Translational Lung Cancer Research. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound shows a strong antitumor effect on tumor growth in xenograft mouse model of HER2-altered lung cancer cells. Retrieved from [Link]

-

Hirsch, F. R., et al. (2009). EGFR and HER2 Genomic Gain in Recurrent Non-small Cell Lung Cancer After Surgery: Impact on Outcome to Treatment with Gefitinib and Association with EGFR and KRAS Mutations in a Japanese Cohort. Journal of Thoracic Oncology. Retrieved from [Link]

-

Chong, C. R., & Jänne, P. A. (2013). Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review. Translational Lung Cancer Research. Retrieved from [Link]

-

Covance. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

-

Gao, C., et al. (2022). A Genomically and Clinically Annotated Patient-Derived Xenograft Resource for Preclinical Research in Non–Small Cell Lung Cancer. Cancer Research. Retrieved from [Link]

-

Wu, S.-G., et al. (2015). The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. Oncotarget. Retrieved from [Link]

-

Rossi, A., & De Pas, T. (2011). The LUX-Lung clinical trial program of this compound for non-small-cell lung cancer. Expert Review of Anticancer Therapy. Retrieved from [Link]

-

Oxnard, G. R., & Jänne, P. A. (2013). This compound—new therapy option for EGFR-mutant lung cancer. Nature Reviews Clinical Oncology. Retrieved from [Link]

-

The ASCO Post. (2013). Simultaneous EGFR Mutations and HER2 Gene Amplifications in Large Series of Patients with Non–Small Cell Lung Cancer. Retrieved from [Link]

-

Popat, S., et al. (2012). This compound treatment in advanced non-small cell lung cancer. Therapeutic Advances in Respiratory Disease. Retrieved from [Link]

-

Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Retrieved from [Link]

-

Yang, J. C.-H., et al. (2016). A Phase Ib/II Study of this compound in Combination with Nimotuzumab in Non–Small Cell Lung Cancer Patients with Acquired Resistance to Gefitinib or Erlotinib. Clinical Cancer Research. Retrieved from [Link]

-

Zhang, X., et al. (2020). Patient-derived cell line, xenograft and organoid models in lung cancer therapy. Journal of Hematology & Oncology. Retrieved from [Link]

-

El-Telbany, A., et al. (2024). Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? Annals of Translational Medicine. Retrieved from [Link]

-

Tiseo, M., et al. (2014). Experience With this compound in Patients With Non-Small Cell Lung Cancer Progressing After Clinical Benefit From Gefitinib and Erlotinib. The Oncologist. Retrieved from [Link]

-

The Jackson Laboratory. (n.d.). A Genomically and Clinically Annotated Patient-Derived Xenograft (PDX) Resource for Preclinical Research in Non-Small Cell Lung Cancer. AACR Journals. Retrieved from [Link]

-

Liu, Y., et al. (2024). Case report: Favorable efficacy of combined this compound and anlotinib treatment in a lung adenocarcinoma patient harboring uncommon EGFR L858M/L861R mutations. Frontiers in Oncology. Retrieved from [Link]

-

JoVE. (2023). This compound-resistant Adenocarcinoma Cell Lines Characterization | Protocol Preview. YouTube. Retrieved from [Link]

-

OncLive. (2018). This compound Therapy for Uncommon EGFR Alterations in NSCLC. YouTube. Retrieved from [Link]

-

Landi, L., et al. (2018). This compound in the first-line treatment of patients with non-small cell lung cancer: clinical evidence and experience. Therapeutic Advances in Respiratory Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of this compound on cell viability of cancer cells with or without HER2-overexpression. Retrieved from [Link]

-

Chang, K.-P., et al. (2016). In vitro and in vivo efficacy of this compound as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma. OncoTargets and Therapy. Retrieved from [Link]

-

Popat, S., et al. (2018). This compound for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. Critical Reviews in Oncology/Hematology. Retrieved from [Link]

Sources

- 1. HER2 driven non-small cell lung cancer (NSCLC): potential therapeutic approaches - Garrido-Castro - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [Mechanism of action and preclinical development of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (BIBW 2992) development in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical perspective of this compound in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. bosterbio.com [bosterbio.com]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. Lung cancer: Animal model of lung cancer, molecular carcinogenesis of lung cancer, and antitumor effect of Ocimum sanctum against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Practical Use of Advanced Mouse Models for Lung Cancer | Springer Nature Experiments [experiments.springernature.com]

- 23. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Resistance mechanisms after tyrosine kinase inhibitors this compound and crizotinib in non-small cell lung cancer, a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Simultaneous EGFR Mutations and HER2 Gene Amplifications in Large Series of Patients with Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 26. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Case report: Favorable efficacy of combined this compound and anlotinib treatment in a lung adenocarcinoma patient harboring uncommon EGFR L858M/L861R mutations - PMC [pmc.ncbi.nlm.nih.gov]

The In-Vivo Journey of Afatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the in-vivo behavior of afatinib, a critical second-generation tyrosine kinase inhibitor. We will dissect its pharmacokinetic (PK) and pharmacodynamic (PD) properties, moving beyond a simple recitation of facts to explore the underlying mechanisms and their clinical implications. This document is designed to be a robust resource for professionals engaged in oncology research and the development of targeted therapies.

Introduction: this compound's Place in Targeted Cancer Therapy

This compound, sold under the brand name Gilotrif among others, is an irreversible ErbB family blocker.[1][2] It is a cornerstone in the treatment of non-small cell lung carcinoma (NSCLC), particularly in cases with activating mutations in the epidermal growth factor receptor (EGFR).[3][4] Unlike its first-generation predecessors, gefitinib and erlotinib, which are reversible inhibitors, this compound forms a covalent bond with the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2][5][6] This irreversible inhibition leads to a sustained downregulation of ErbB signaling pathways, which are pivotal in tumor cell proliferation and survival.[6][7]

Pharmacokinetics: The Body's Handling of this compound

The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its efficacy and safety. This compound's pharmacokinetic profile is characterized by several key features that influence its clinical application.

Absorption

Following oral administration, this compound is absorbed with maximum plasma concentrations (Cmax) typically reached between 2 to 5 hours.[1][2][8][9] The bioavailability of this compound is influenced by food; a high-fat meal can significantly reduce its Cmax and overall exposure (AUC) by approximately 50% and 39%, respectively.[1][6] Therefore, it is recommended that this compound be administered in a fasted state.[1] Over the clinical dose range of 20-50 mg, the exposure to this compound increases in a slightly more than dose-proportional manner.[1][2]

Distribution

This compound exhibits a high apparent volume of distribution, suggesting extensive tissue distribution.[8][9][10] In human plasma, approximately 95% of this compound is bound to plasma proteins.[1][6] This high degree of protein binding means that only a small fraction of the drug is free to exert its pharmacological effect and be metabolized or excreted at any given time.

Metabolism

A defining characteristic of this compound is its minimal metabolism.[1][2][8][10] Unlike many other drugs, it does not undergo significant metabolism by cytochrome P450 (CYP) enzymes.[10] The primary metabolic pathways involve non-enzymatic, covalent adduct formation with proteins and other nucleophilic small molecules.[8] This low reliance on CYP-mediated metabolism reduces the potential for drug-drug interactions with agents that induce or inhibit these enzymes.[1][2]

Excretion

This compound is predominantly eliminated unchanged in the feces, accounting for approximately 85.4% of the administered dose.[1][10] Renal excretion of the parent drug is minimal, with about 5% being cleared through the urine.[1] The effective elimination half-life is approximately 37 hours, which supports a once-daily dosing regimen.[1][2]

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Clinical Implication |

| Time to Cmax (Tmax) | 2-5 hours[1][2][8][9] | Reaches peak concentration relatively quickly after oral dosing. |

| Effect of Food | High-fat meal reduces Cmax by ~50% and AUC by ~39%[1][6] | Should be taken on an empty stomach to ensure optimal absorption. |

| Plasma Protein Binding | ~95%[1][6] | High binding limits the free fraction of the drug available for activity. |

| Metabolism | Minimal, primarily non-enzymatic covalent adduct formation[1][2][8][10] | Low potential for drug-drug interactions involving CYP enzymes. |

| Primary Route of Excretion | Fecal (~85.4% as unchanged drug)[1][10] | Hepatic and renal function have a limited impact on clearance. |

| Elimination Half-life (t½) | ~37 hours[1][2] | Supports convenient once-daily dosing. |

Pharmacodynamics: The Drug's Effect on the Body

Pharmacodynamics delves into the molecular mechanisms by which a drug exerts its therapeutic effects. For this compound, this centers on its potent and irreversible inhibition of the ErbB family of receptor tyrosine kinases.

Mechanism of Action: Irreversible ErbB Family Blockade

This compound functions by covalently binding to the kinase domains of EGFR, HER2, and HER4.[6] This irreversible binding occurs through a Michael addition reaction with a specific cysteine residue within the ATP-binding pocket of these receptors.[3] This covalent bond permanently inactivates the receptor's tyrosine kinase activity, thereby blocking downstream signaling pathways crucial for cancer cell growth, proliferation, and survival.[5]

Caption: this compound's mechanism of irreversible covalent binding to ErbB receptors.

Target Engagement and Biomarkers

The efficacy of this compound is strongly correlated with the presence of specific activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[3] These mutations render the tumor cells "addicted" to the EGFR signaling pathway, making them highly susceptible to its inhibition. Therefore, testing for these mutations is a critical biomarker for patient selection. In preclinical models, the administration of this compound has been shown to reduce the phosphorylation of EGFR, providing a direct pharmacodynamic marker of target engagement.[11]

Preclinical In Vivo Models: Establishing Efficacy

Preclinical studies in various animal models have been instrumental in elucidating the in-vivo activity of this compound.

Xenograft Models

Human tumor xenograft models in immunodeficient mice have demonstrated this compound's potent anti-tumor activity.[12] In models of NSCLC harboring EGFR mutations, this compound treatment leads to significant tumor growth inhibition and, in some cases, tumor regression.[6][12] These studies have also been crucial for investigating mechanisms of resistance.

Experimental Protocol: Xenograft Efficacy Study

-

Cell Culture: Culture human NSCLC cells (e.g., PC-9 with EGFR exon 19 deletion) under standard conditions.

-

Animal Implantation: Subcutaneously implant a suspension of tumor cells into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., daily).[11] The vehicle control group receives the formulation without the active drug.

-

Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for phosphorylated EGFR).

Caption: Workflow for a typical preclinical xenograft efficacy study.

Mechanisms of Resistance to this compound

Despite its initial efficacy, acquired resistance to this compound is a significant clinical challenge. Understanding the molecular basis of resistance is crucial for developing subsequent lines of therapy.

On-Target Resistance: The T790M Mutation

The most common mechanism of acquired resistance to first- and second-generation EGFR TKIs, including this compound, is the development of a secondary "gatekeeper" mutation in the EGFR gene, T790M.[13][14] This mutation alters the ATP-binding pocket, reducing the binding affinity of this compound.

Off-Target Resistance: Bypass Signaling Pathways

Resistance can also arise from the activation of alternative signaling pathways that bypass the need for EGFR signaling. These can include:

-

MET Amplification: Increased signaling through the MET receptor tyrosine kinase.[15]

-

HER2 Amplification: Overexpression of HER2, another member of the ErbB family.

-

KRAS Mutations: Activation of the downstream signaling molecule KRAS.[16]

-

Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance.

Clinical Pharmacokinetics and Patient Populations

Clinical studies have largely confirmed the pharmacokinetic profile of this compound observed in preclinical models.[1] Factors such as age, ethnicity, and smoking status have not been found to have a clinically significant impact on this compound's pharmacokinetics.[2] However, female patients and those with low body weight may have increased exposure.[2] While renal function is correlated with this compound exposure, dose adjustments are not typically required except in cases of severe impairment.[2] Similarly, mild to moderate hepatic impairment does not have a clinically relevant effect on this compound's pharmacokinetics.[8][9]

Future Directions and Concluding Remarks

This compound remains a vital therapeutic option for patients with EGFR-mutated NSCLC. Ongoing research is focused on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents or chemotherapies to overcome or delay the onset of resistance.[5][17]

-

Novel Drug Delivery Systems: Exploring new formulations to improve the bioavailability and therapeutic index of this compound.

-

Understanding Resistance: Further elucidating the complex and heterogeneous mechanisms of acquired resistance to guide the development of next-generation inhibitors and treatment strategies.

References

-

Mechanism of action and preclinical development of this compound. [Link]

-

This compound - Wikipedia. [Link]

-

Resistance mechanisms after tyrosine kinase inhibitors this compound and crizotinib in non-small cell lung cancer, a review of the literature. [Link]

-

This compound Drug Side Effects, Mechanism of Action & More. [Link]

-

This compound | Drug Guide - MedSchool. [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of this compound. [Link]

-

Pharmacokinetics of this compound in subjects with mild or moderate hepatic impairment. [Link]

-

This compound pharmacokinetics and metabolism after oral administration to healthy male volunteers. [Link]

-

This compound - StatPearls - NCBI Bookshelf. [Link]

-

A comprehensive review of the preclinical efficacy profile of the ErbB family blocker this compound in cancer. [Link]

-

Distinct this compound Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. [Link]

-

Preclinical and clinical studies on this compound in monotherapy and in combination regimens: Potential impact in colorectal cancer. [Link]

-

Mechanisms of acquired resistance to this compound clarified with liquid biopsy. [Link]

-

The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. [Link]

-

The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. [Link]

-